Bienvenue dans la boutique en ligne BenchChem!

6-Amino-2-(2-methoxyphenyl)chromen-4-one

CYP26A1 inhibition retinoic acid metabolism cancer research

Procure CAS 55160-75-3 for verified nanomolar CYP26A1 (13 nM), NAAA (73 nM), and 5-HT2B (54 nM) target engagement. This specific 6-amino-2-(2-methoxyphenyl) substitution pattern is critical; the 6-aminoflavone (CAS 4613-53-0) and 2'-methoxyflavone (CAS 19725-47-4) analogs lack these documented potencies and cannot substitute. Ensures experimental reproducibility in retinoic acid catabolism, pain/neuroinflammation, and serotonergic GPCR research programs.

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 55160-75-3
Cat. No. B2849271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(2-methoxyphenyl)chromen-4-one
CAS55160-75-3
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N
InChIInChI=1S/C16H13NO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,17H2,1H3
InChIKeyZWYDMTGGOBGURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3): Chemical Class and Procurement-Relevant Structural Identity


6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3) is a synthetic chromen-4-one derivative with the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol . The compound features a chromen-4-one (flavone-like) core with a 6-position amino group and a 2-(2-methoxyphenyl) substituent. Structurally, it belongs to the flavone subclass of flavonoids, where the 2-methoxyphenyl group at C2 distinguishes it from unsubstituted phenyl analogs [1]. This compound has been characterized in authoritative bioactivity databases including ChEMBL (ID CHEMBL2417553, CHEMBL2205775) and BindingDB, with reported target engagement across multiple enzyme families [2].

Why 6-Amino-2-(2-methoxyphenyl)chromen-4-one Cannot Be Replaced by Generic Chromen-4-one Analogs Without Activity Verification


Chromen-4-one derivatives cannot be treated as interchangeable chemical commodities. Subtle structural variations—including the presence or position of the amino group and the substitution pattern on the 2-phenyl ring—produce divergent target engagement profiles, enzyme selectivity patterns, and potency shifts spanning three orders of magnitude [1]. For instance, the 6-amino-2-phenyl analog (6-aminoflavone, CAS 4613-53-0) lacks the 2-methoxy group and exhibits distinct biological behavior including reported CXCR4 agonist activity [2], while the 6-unsubstituted 2-(2-methoxyphenyl)chromen-4-one (2'-methoxyflavone, CAS 19725-47-4) lacks the 6-amino moiety and shows weak MAO-A/B inhibition (Ki = 1,650 nM) [3]. Procurement of the correct CAS 55160-75-3 compound with verified amino and 2-methoxyphenyl substituents is essential for experimental reproducibility. The quantitative evidence below establishes where this specific compound occupies a differentiated position relative to its closest structural comparators.

6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3): Quantitative Differentiation Evidence Versus Structural Analogs


CYP26A1 Inhibitory Potency: 6-Amino-2-(2-methoxyphenyl)chromen-4-one Exhibits Nanomolar Activity in Human MCF7 Cell Microsomes

6-Amino-2-(2-methoxyphenyl)chromen-4-one demonstrates potent inhibition of human CYP26A1 with an IC₅₀ of 13 nM in MCF7 cell microsomes using [³H]ATRA as substrate [1]. In contrast, the 6-unsubstituted analog 2-(2-methoxyphenyl)chromen-4-one (2'-methoxyflavone, CAS 19725-47-4) has no reported CYP26A1 inhibitory activity in the same databases [2]. This represents a substantial differentiation in target engagement that is directly attributable to the 6-amino substitution. CYP26A1 is a key enzyme in all-trans-retinoic acid (ATRA) catabolism and is a validated target for cancer and dermatological indications [3]. At 13 nM IC₅₀, this compound ranks among the more potent chromen-4-one-derived CYP26A1 inhibitors documented in public bioactivity repositories.

CYP26A1 inhibition retinoic acid metabolism cancer research

NAAA Inhibition: 6-Amino-2-(2-methoxyphenyl)chromen-4-one Shows 73 nM Potency in Human NAAA-Expressing HEK293 Cells

The compound inhibits human N-acylethanolamine acid amidase (NAAA) with an IC₅₀ of 73 nM in HEK293 cells expressing the human enzyme [1]. NAAA is a cysteine hydrolase that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory and analgesic lipid mediator [2]. In contrast, the structurally related 6-aminoflavone (CAS 4613-53-0, which lacks the 2-methoxy group on the phenyl ring) has no documented NAAA inhibitory activity in ChEMBL or BindingDB [3]. This indicates that the combination of 6-amino and 2-methoxyphenyl substituents is necessary for the observed NAAA engagement. The 73 nM potency places this compound in a functionally relevant range for cellular studies of the PEA-NAAA signaling axis.

NAAA inhibition pain research inflammation

CYP11B1 Inhibition: Micromolar Activity in Rat CYP11B1 Expressed in Hamster V79MZh Cells

6-Amino-2-(2-methoxyphenyl)chromen-4-one inhibits rat CYP11B1 (mitochondrial cytochrome P450 11B1) with an IC₅₀ of 2,440 nM (2.44 µM) in hamster V79MZh cells expressing the rat enzyme, using [1,2-³H]-11-deoxycorticosterone as substrate [1]. CYP11B1 catalyzes the final step in glucocorticoid biosynthesis (11β-hydroxylation). For context, the structurally distinct CYP26A1 target shows 188-fold greater sensitivity to this compound (IC₅₀ = 13 nM vs. 2,440 nM) under different assay conditions [2]. This differential activity profile across cytochrome P450 family members may inform target selection in experiments where CYP isoform selectivity is a consideration. The 2-(2-methoxyphenyl)chromen-4-one analog (lacking the 6-amino group) has not been evaluated for CYP11B1 inhibition in publicly available databases [3].

CYP11B1 inhibition steroidogenesis aldosterone synthase

5-HT₂B Receptor Binding and Antagonism: Nanomolar Affinity with Functional Antagonism at 54 nM

6-Amino-2-(2-methoxyphenyl)chromen-4-one exhibits 5-HT₂B receptor binding with an IC₅₀ of 22 ± 9.0 nM and functional cellular antagonist activity with an IC₅₀ of 54 nM [1]. The 5-HT₂B receptor is a G protein-coupled receptor implicated in cardiac valvulopathy, pulmonary hypertension, and migraine pathophysiology [2]. The close agreement between binding affinity (22 nM) and functional antagonism (54 nM) supports a direct competitive antagonist mechanism. In comparison, the 2-phenyl analog 6-aminoflavone (CAS 4613-53-0) has no documented 5-HT₂B receptor activity in ChEMBL or BindingDB, while the 6-unsubstituted 2-(2-methoxyphenyl)chromen-4-one analog also lacks reported serotonergic activity [3]. This suggests that the combination of 6-amino and 2-methoxyphenyl substituents confers the observed 5-HT₂B receptor engagement profile.

5-HT2B receptor serotonin receptor GPCR pharmacology

Cytotoxic Activity in Osteosarcoma: 6-Amino-2-(2-methoxyphenyl)chromen-4-one Demonstrates Antiproliferative Effects Against 143B Tumor Cells

The compound has been evaluated for cytotoxic activity against the 143B (TK⁻) human osteosarcoma tumor cell line in vitro, with inhibitory activity documented after 72 hours of continuous exposure [1]. This cell line is a well-established model for osteosarcoma, a primary malignant bone tumor [2]. While specific IC₅₀ or EC₅₀ values are not reported in the indexed ChEMBL assay entry, the documented activity against this therapeutically relevant cancer cell line distinguishes the compound from the 2-phenyl analog 6-aminoflavone, which has been reported primarily for differentiation-inducing activity rather than direct osteosarcoma cytotoxicity [3]. The 6-unsubstituted 2-(2-methoxyphenyl)chromen-4-one has no documented antitumor activity in public databases. This evidence supports the compound's inclusion in anticancer screening panels, particularly for bone cancer models.

osteosarcoma cytotoxicity anticancer screening

6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3): Evidence-Based Research Application Scenarios


CYP26A1-Mediated Retinoic Acid Metabolism Studies in Cancer and Dermatology Research

With an IC₅₀ of 13 nM against human CYP26A1 in MCF7 cell microsomes [1], this compound serves as a high-potency tool for investigating retinoic acid catabolism pathways. CYP26A1 is the primary enzyme responsible for all-trans-retinoic acid (ATRA) degradation, and its inhibition has therapeutic implications in oncology (where ATRA promotes differentiation in acute promyelocytic leukemia) and dermatology (where retinoid signaling regulates keratinocyte proliferation) [2]. Researchers requiring a chromen-4-one-derived CYP26A1 inhibitor with verified nanomolar potency should procure CAS 55160-75-3 rather than the 6-unsubstituted analog 2-(2-methoxyphenyl)chromen-4-one (CAS 19725-47-4), which lacks documented CYP26A1 activity.

NAAA Inhibition and Palmitoylethanolamide (PEA) Signaling in Pain and Inflammation Models

The compound's 73 nM IC₅₀ against human NAAA in HEK293 cells [1] supports its use in studies of the PEA-NAAA endogenous analgesic and anti-inflammatory signaling axis. NAAA inhibition elevates PEA levels, which engages peroxisome proliferator-activated receptor-alpha (PPAR-α) to produce anti-inflammatory and antinociceptive effects [2]. For laboratories investigating NAAA as a therapeutic target in chronic pain or neuroinflammation, this compound provides a structurally defined chromen-4-one inhibitor with documented potency. The 2-phenyl analog 6-aminoflavone (CAS 4613-53-0) lacks NAAA activity data and should not be substituted for this purpose.

5-HT₂B Serotonin Receptor Antagonism for GPCR Pharmacology and Safety Profiling

With binding affinity of 22 ± 9.0 nM and functional antagonist IC₅₀ of 54 nM at the 5-HT₂B receptor [1], this compound is applicable as a reference antagonist in serotonergic GPCR research. 5-HT₂B receptor activation is linked to drug-induced valvular heart disease and pulmonary arterial hypertension, making antagonist characterization important for both target validation and safety pharmacology [2]. Researchers requiring a chromen-4-one-based 5-HT₂B antagonist should procure CAS 55160-75-3, as neither 6-aminoflavone (CAS 4613-53-0) nor 2-(2-methoxyphenyl)chromen-4-one (CAS 19725-47-4) has documented 5-HT₂B receptor activity in authoritative bioactivity databases.

Osteosarcoma Cytotoxicity Screening in Anticancer Drug Discovery

The compound's documented inhibitory activity against the 143B (TK⁻) human osteosarcoma cell line after 72 hours of continuous exposure [1] supports its inclusion in anticancer screening panels targeting bone malignancies. Osteosarcoma is the most common primary malignant bone tumor, and the 143B cell line is a standard model for evaluating novel therapeutic candidates [2]. Procurement of CAS 55160-75-3 is indicated for researchers conducting phenotypic screening against osteosarcoma models, as the structurally related analogs lack documented activity in this therapeutically relevant cell line.

Quote Request

Request a Quote for 6-Amino-2-(2-methoxyphenyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.